molecular formula C26H34N4O4 B2644645 N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide CAS No. 921924-57-4

N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide

Cat. No. B2644645
CAS RN: 921924-57-4
M. Wt: 466.582
InChI Key: LRXYWTIZIPQDAP-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Applications

One study developed a sensitive and rapid method for quantifying the plasma concentration of a similar antimalarial compound. This compound was active against Plasmodium vivax and the method proved useful for pharmacokinetic studies in both animal and human subjects (Karle & Olmeda, 1988).

Fluorescent Zinc Sensors

Bisquinoline derivatives, related to the quinoline structure in the compound of interest, have been synthesized and explored for their fluorescent responses towards zinc ions. These compounds have potential applications in cellular fluorescent microscopic analysis due to their specific fluorescent properties (Mikata et al., 2009).

Synthetic Pathways and Chemical Transformations

Research has been conducted on synthesizing novel quinolone and quinoline-2-carboxylic acid derivatives, which are structurally similar to the compound . These compounds have been explored for their potential as 5HT1B antagonists, suggesting their relevance in neuromodulation and potential therapeutic applications (Horchler et al., 2007).

Antimicrobial Activity

A series of novel (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives, structurally akin to the compound of interest, were designed, synthesized, and evaluated for their in vitro antimicrobial activity against various microorganisms. These findings indicate the potential of quinoline derivatives in antimicrobial drug development (Subhash & Bhaskar, 2020).

Antiproliferative Properties

Research on certain 3-phenylquinolinylchalcone derivatives, which share a structural component with the compound of interest, identified potential lead compounds for further development due to their antiproliferative activities against various cancer cell lines. This suggests the potential of such compounds in cancer therapy (Tseng et al., 2013).

properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-18-6-9-24(33-3)21(15-18)28-26(32)25(31)27-17-23(30-11-13-34-14-12-30)20-7-8-22-19(16-20)5-4-10-29(22)2/h6-9,15-16,23H,4-5,10-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXYWTIZIPQDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

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